N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide
Description
N-[6-(4-Bromophenyl)-2-oxopyran-3-yl]benzamide (CAS: 478043-21-9) is a heterocyclic compound featuring a pyran-2-one core substituted with a 4-bromophenyl group at position 6 and a benzamide moiety at position 2. Its molecular formula is C₁₈H₁₂BrNO₃, with a molar mass of 370.2 g/mol and predicted physicochemical properties including a density of 1.56±0.1 g/cm³, boiling point of 588.0±50.0 °C, and pKa of 9.86±0.20 . The compound’s structure (Figure 1) combines aromatic bromine for enhanced lipophilicity and a benzamide group that facilitates hydrogen bonding, making it a candidate for biological activity studies, such as antiviral applications against coronaviruses .
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTGRCBIRWEANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its green chemistry approach and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Drug Development
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide serves as a scaffold for the synthesis of novel pharmaceutical agents. Its unique structural features, including the oxopyran and bromophenyl groups, provide a versatile platform for modifications aimed at enhancing biological activity. Compounds derived from this structure have shown potential in targeting neurological disorders and exhibit properties that may be beneficial in treating conditions such as depression and anxiety due to their interaction with serotonin receptors.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against drug-resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Pharmacological Studies
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly as an anxiolytic or antidepressant. In vitro studies indicate that it may exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for mood regulation. This makes it a candidate for further exploration in the context of psychiatric medications.
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cell proliferation and apoptosis, making it a candidate for cancer research.
Organic Synthesis
The compound is also valuable in organic synthesis as a precursor for more complex molecules. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new materials with tailored properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens using the agar well diffusion method. Results indicated a significant zone of inhibition against A. baumannii, suggesting its potential as an antibiotic adjuvant .
Case Study 2: Neuropharmacological Research
In a pharmacological study, derivatives of this compound were tested for their effects on serotonin receptor binding. The findings revealed enhanced binding affinity compared to standard SSRIs, indicating potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, affecting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
4-Chloro-N-[6-(4-Chlorophenyl)-2-Oxopyran-3-yl]Benzamide (CAS: 62955-78-6)
- Molecular Formula: C₁₈H₁₂Cl₂NO₃
- Key Differences : Chlorine replaces bromine on the phenyl ring. Chlorine’s smaller atomic radius and lower molecular weight (vs. Br) reduce steric hindrance and lipophilicity.
N-[3-(4-Bromophenyl)-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl]Benzamide (Compound 6g)
- Molecular Formula: C₂₄H₁₆BrNO₃
- Key Differences : Incorporates a naphthalene dione core instead of pyran-2-one.
- Implications : Extended π-conjugation enhances UV absorption and may improve intercalation with biological targets. Reported melting point (201–203 °C) and IR/NMR data suggest stronger intermolecular interactions due to the rigid naphthalene system .
Functional Analogues with Bioactivity Data
(Z)-N-[3-[4-(4-Bromophenyl)-4-Hydroxypiperidin-1-yl]-3-Oxo-1-Phenylprop-1-En-2-yl]Benzamide (K22)
- Bioactivity : Anti-coronavirus agent with EC₅₀ = 5.5 μM, comparable to the target compound’s derivative (EC₅₀ = 5.5 μM) .
Triazole Chalcone Derivatives (e.g., 4a-h)
- Structure : N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-Triazol-4-yl)Acryloyl)Phenyl)Benzamide derivatives.
- Bioactivity: Demonstrated kinase inhibitory activity, targeting pathways in osteosarcoma. The triazole group enhances π-π stacking with enzyme active sites, differing from the pyranone core’s planar rigidity .
N-(4-Bromophenyl)Sulfamoyl-N-(3-Nitrophenyl)Benzamide
- Application : Fungicide enhancer in agricultural formulations.
Comparative Data Table
Key Research Findings
- Electronic Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine analogues, favoring membrane permeability .
- Structural Rigidity: The pyranone core offers planar rigidity, while naphthalene dione (Compound 6g) enhances π-stacking but reduces solubility .
- Bioactivity : Both the target compound and K22 exhibit similar antiviral EC₅₀ values, but K22’s piperidine group may improve target selectivity .
Biological Activity
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.
Structure and Synthesis
The compound features a benzamide structure substituted with a 2-oxopyran moiety, which is known to enhance biological activity. The synthesis typically involves multi-step reactions that may include cyclization and substitution reactions to introduce the bromophenyl group at the 6-position of the oxopyran ring. The synthetic pathway can be summarized as follows:
- Starting Materials : Appropriate phenolic and carbonyl compounds.
- Reagents : Use of bases and acids to facilitate cyclization.
- Purification : Crystallization or chromatography to isolate the final product.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, studies have reported inhibition rates against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 40 µg/mL |
| Candida albicans | 12 | 60 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro assays against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HepG2 | 30 |
Mechanistic studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the compound's efficacy against multi-drug resistant strains, showing promising results that warrant further investigation into its clinical applications .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
- Toxicity Assessments : Toxicological evaluations indicated that while effective against pathogens, the compound exhibited acceptable safety profiles in preliminary animal studies, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
